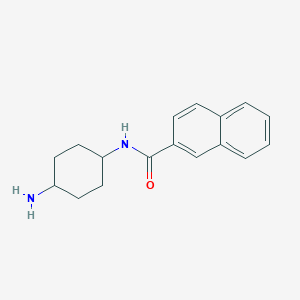![molecular formula C12H16N4 B7557251 N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, commonly known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. In
Mecanismo De Acción
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine is an enzyme that is responsible for the breakdown of dopamine and serotonin in the brain. By inhibiting N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, MPPE increases the levels of dopamine and serotonin, which can improve mood, cognition, and behavior. MPPE is a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which means that it does not affect the activity of MAO-A, another enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which can have a variety of biochemical and physiological effects. Increased levels of dopamine and serotonin can improve mood, cognition, and behavior. MPPE has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPE has several advantages for use in lab experiments. It is readily available in large quantities, and its synthesis method has been optimized for high purity. MPPE is also a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which makes it a valuable tool for studying the role of dopamine and serotonin in neurological and psychiatric disorders. However, there are some limitations to the use of MPPE in lab experiments. It has a short half-life, which means that its effects are transient. MPPE can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MPPE. One potential application is in the treatment of Parkinson's disease. MPPE has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. MPPE may also have applications in the treatment of depression, anxiety, and addiction. Additionally, the antioxidant properties of MPPE make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to determine the full potential of MPPE in these areas.
Métodos De Síntesis
The synthesis of MPPE involves the reaction of 2-(pyridin-2-yl)ethanamine with 2-methyl-3-pyrazolyl boronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce MPPE in large quantities, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
MPPE has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The selective inhibition of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine by MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and behavior. MPPE has been investigated for its potential use in the treatment of Parkinson's disease, depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-16-12(6-9-15-16)10-13-8-5-11-4-2-3-7-14-11/h2-4,6-7,9,13H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYYAYDWWVDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)

![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)